2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid
Description
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid is a benzofuran-derived carboxylic acid characterized by a fused bicyclic structure comprising a benzene ring and a dihydrofuran moiety. The acetic acid substituent is directly attached to the 1-position of the benzofuran system.
Key structural features include:
- Planar benzofuran core: The benzofuran unit is typically planar, with minimal deviation from the least-squares plane (e.g., 0.006–0.032 Å in related compounds) .
- Rotatable bonds: The acetic acid side chain introduces conformational flexibility, enabling hydrogen bonding and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKFZQZGPQUAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608096 | |
| Record name | (1,3-Dihydro-2-benzofuran-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62590-78-7 | |
| Record name | (1,3-Dihydro-2-benzofuran-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of furan-2-carboxylic acid with potassium permanganate . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction may produce benzofuran-2-ylmethanol.
Scientific Research Applications
Anti-Cancer Properties
Benzofuran derivatives, including 2-(1,3-dihydro-2-benzofuran-1-yl)acetic acid, have shown significant promise in cancer research. Studies indicate that benzofuran compounds exhibit potent anti-tumor activities against various cancer cell lines. For instance, a series of benzofuran-based compounds demonstrated strong inhibitory effects on human ovarian cancer cells, with some derivatives achieving IC50 values as low as 11 μM .
Furthermore, research has identified that certain benzofuran derivatives can inhibit Src kinase activity, which is crucial in cancer cell proliferation and survival . The structural modifications of these compounds have been linked to enhanced anticancer efficacy, making them valuable candidates for further development.
Anti-Inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. Compounds derived from benzofurans have been explored for their ability to modulate inflammatory pathways. For example, specific derivatives have shown promising results in reducing inflammation markers in various experimental models .
The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are pivotal in the inflammatory response.
Anti-Diabetic Applications
Another significant application of this compound lies in diabetes research. A derivative of this compound has been evaluated for its effects on G protein-coupled receptor 40 (GPR40), which plays a critical role in insulin secretion .
Studies have shown that modifications to the benzofuran structure can lead to compounds with improved pharmacokinetic profiles and lower lipophilicity, enhancing their effectiveness in managing blood glucose levels. One notable compound demonstrated significant reductions in plasma glucose excursions during oral glucose tolerance tests in diabetic rat models .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. The ability to modify the benzofuran scaffold has led to a variety of derivatives with tailored properties for specific applications.
Table: Summary of Key Derivatives and Their Activities
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical properties of 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid and its analogues:
Key Differences and Trends
Substituent Effects on Molecular Weight and Polarity
- Halogen substituents : Chloro (Cl) and fluoro (F) groups increase molecular weight and polarity. For example, the 5-chloro derivative (212.62 g/mol) is heavier than the parent compound (178.19 g/mol) .
- Alkyl groups : Cyclohexyl and methyl substituents (e.g., 332.44 g/mol for the cyclohexyl derivative) significantly increase molecular weight and hydrophobicity .
Hydrogen Bonding and Crystal Packing
Crystal Structure Comparisons
Biological Activity
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.
Overview of Biological Properties
The benzofuran structure is known for a variety of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific compound, this compound, has been investigated for these properties through various studies.
Antimicrobial Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds related to this compound have shown promising results against various pathogens:
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 40b | S. aureus | 23 |
| 40d | S. aureus | 20 |
| 41a | K. pneumoniae | 24 |
These results indicate that the presence of specific substituents on the benzofuran ring can enhance antimicrobial efficacy, suggesting that structural modifications could lead to even more potent derivatives .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For example:
- In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction |
| U-937 | 10.38 | Caspase activation |
The mechanism involves the activation of apoptotic pathways, which may be mediated through interactions with specific receptors or enzymes involved in cell survival .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
1. Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or those critical for cancer cell proliferation.
2. Receptor Modulation : It has been suggested that the compound acts as an agonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to insulin secretion and glucose metabolism .
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
Case Study 1: Neuropathic Pain Model
In a study involving neuropathic pain models in rats, a derivative of this compound was shown to alleviate pain without affecting locomotor behavior. The analgesic effects were selectively antagonized by CB2 receptor antagonists, indicating a targeted mechanism .
Case Study 2: Diabetes Management
Another study focused on the compound's role in managing type 2 diabetes. Derivatives demonstrated improved pharmacokinetic profiles and enhanced insulin secretion during oral glucose tolerance tests in diabetic rats, suggesting potential for clinical applications in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid, and how do reaction parameters influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and coupling. For example:
- Cyclization : Use of acidic conditions (e.g., HCl) to form the dihydrobenzofuran core.
- Coupling : Carbodiimide-mediated amidation or esterification to introduce the acetic acid moiety .
- Critical Parameters :
- Temperature control (e.g., −78°C for lithiation steps, reflux for cyclization) .
- Reagent selection (e.g., AgCN for nitrile formation, LiAlH₄ for reduction) .
- Yield Optimization : Byproduct minimization via stepwise purification (e.g., column chromatography) and monitoring via TLC/HPLC .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray Crystallography : Resolves bond lengths (e.g., C–C: 1.48–1.53 Å) and dihedral angles (e.g., 100–120°) .
- NMR Spectroscopy : Assigns proton environments (e.g., dihydrobenzofuran protons at δ 3.5–5.0 ppm) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| pKa | 4.12 ± 0.30 (predicted) | |
| Molecular Weight | 192.21 g/mol |
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for benzofuran derivatives be resolved?
- Analysis Strategies :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., sulfonamide vs. halogenated derivatives) .
- Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. CHO) or enzyme inhibition protocols .
Q. What methodologies are effective for analyzing the pharmacokinetic properties of this compound?
- In Vitro Models :
- Caco-2 Permeability : Assess intestinal absorption (logP ~1.5–2.0 predicts moderate permeability) .
- Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life (e.g., CYP450 isoforms) .
- In Silico Tools :
- ADMET Predictors : Use software like Schrödinger or MOE to estimate bioavailability and toxicity .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Case Example : The Z-configuration of 2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid was confirmed via X-ray diffraction (R factor = 0.049) .
- Key Metrics :
- Torsion Angles : Critical for distinguishing enantiomers (e.g., C8–C15–C16: 112.95°) .
- Hydrogen Bonding : Stabilizes crystal packing (e.g., O–H···O interactions at 2.8–3.0 Å) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Process Chemistry :
- Flow Reactors : Improve heat transfer for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C for coupling reactions) to reduce costs .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes?
- Root Causes :
- Reagent Purity : Lower-grade carbodiimides may reduce coupling efficiency .
- Ambient Conditions : Moisture-sensitive steps (e.g., Grignard reactions) require strict anhydrous protocols .
Q. How do substituents on the benzofuran core influence physicochemical properties?
- Comparative Data :
| Substituent | logP | Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|---|
| 5-Methyl | 1.8 | 0.15 | 12 µM (CYP inhibition) |
| 6,7-Difluoro | 2.3 | 0.08 | 8 µM (antimicrobial) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
